molecular formula C12H8Cl2N2O2 B8682399 2-[(2,5-Dichloro-4-pyridinyl)amino]benzoic acid

2-[(2,5-Dichloro-4-pyridinyl)amino]benzoic acid

Cat. No.: B8682399
M. Wt: 283.11 g/mol
InChI Key: MIBYTTSXPOTSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-Dichloro-4-pyridinyl)amino]benzoic acid is a useful research compound. Its molecular formula is C12H8Cl2N2O2 and its molecular weight is 283.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

2-[(2,5-dichloropyridin-4-yl)amino]benzoic acid

InChI

InChI=1S/C12H8Cl2N2O2/c13-8-6-15-11(14)5-10(8)16-9-4-2-1-3-7(9)12(17)18/h1-6H,(H,15,16)(H,17,18)

InChI Key

MIBYTTSXPOTSJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=NC=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,5-dichloro-4-iodopyridine (10 g, 36.5 mmol), 2-aminobenzoic acid (4.85 g, 35.4 mmol), DPEPhos [bis(2-diphenylphosphinophenyl)ether] (1.6 g, 2.97 mmol), palladium(II) acetate (160 mg, 0.713 mmol) and K3PO4 (20 g, 94 mmol) was degassed and heated at 120° C. (oil bath temp) for 20 h. After 20 h, LCMS showed there was 33% (relative to the desired product) starting material left. Added another 160 mg of Pd(OAc)2 to the mixture, and heated to 120° C. for another 24 h. LCMS showed conversion complete. The mixture was cooled to room temperature, followed by filtration, and washing with EtOAc. The solids were acidified to pH=7-8, followed by filtration. However, the mixture was a paste, and collected solids could not be dried completely. The solids (11 g) was acidified with 6N HCl to pH=1. The resulting paste was filtered, and washed with water and TBME. The solid was dried under vacuum over P2O5 for 2 days to give the title compound (7.32 g, 60.2% yield). MS: M(C12H8Cl2N2O2)=283.11, (M+H)+=283.8; 1H NMR (400 MHz, DMSO) ppm 13.6 (s, 1 H) 10.2 (s, 1 H) 8.3 (s, 1 H) 8.0 (d, 1 H) 7.6 (q, 2 H) 7.3 (s, 1 H) 7.2 (m, 1 H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
catalyst
Reaction Step One
Yield
60.2%

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